molecular formula C8H11NO2S B372996 N-methyl-N-phenylmethanesulfonamide CAS No. 13229-35-1

N-methyl-N-phenylmethanesulfonamide

Cat. No.: B372996
CAS No.: 13229-35-1
M. Wt: 185.25g/mol
InChI Key: GVUINMQKMBASGD-UHFFFAOYSA-N
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Description

N-methyl-N-phenylmethanesulfonamide is a sulfonamide derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 160-162°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-phenylmethanesulfonamide can be synthesized through various synthetic routes. One common method involves the reaction of N-methylmethanesulfonamide with phenylmagnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent, such as tetrahydrofuran (THF), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-methyl-N-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-methyl-N-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylmethanesulfonamide
  • N-methylmethanesulfonamide
  • N-ethyl-N-phenylmethanesulfonamide

Uniqueness

N-methyl-N-phenylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher solubility in organic solvents and a broader range of applications in scientific research and industry .

Properties

IUPAC Name

N-methyl-N-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUINMQKMBASGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879191
Record name METHANESULFONAMIDE, N-METHYL-N-PHENYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13229-35-1
Record name METHANESULFONAMIDE, N-METHYL-N-PHENYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-phenylmethanesulfonamide
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